N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide
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Overview
Description
N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE is a complex organic compound featuring a trifluoromethoxy phenyl group, a tetrazole ring, and a sulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring, introduction of the trifluoromethoxy group, and coupling with the benzyl and sulfanylacetamide moieties. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cycloaddition reactions involving azides and nitriles under specific conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Pharmaceuticals: Due to its unique structural features, this compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-({5-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-BENZYL-2-({5-[4-(METHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE imparts unique electronic properties, enhancing its potential interactions in biological systems and its stability in various chemical environments .
Properties
Molecular Formula |
C17H14F3N5O2S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-benzyl-2-[5-[4-(trifluoromethoxy)phenyl]tetrazol-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)27-14-8-6-13(7-9-14)16-22-23-24-25(16)28-11-15(26)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,26) |
InChI Key |
FDGZQVJGXRUHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSN2C(=NN=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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